3-Iodophthalic acid
Overview
Description
3-Iodophthalic acid is an organic compound with the molecular formula C8H5IO4 . It has an average mass of 292.027 Da and a monoisotopic mass of 291.923248 Da .
Synthesis Analysis
A paper published in Nature Communications mentioned a synthesis pathway for 3-Iodophthalic acid. The synthesis was based on the nucleophilic addition of lithium dicarboxybenzenide to the corresponding xanthone. This approach drastically reduces the number of synthesis steps, expands the achievable structural diversity, increases overall yields, and permits gram-scale synthesis of the dyes .
Molecular Structure Analysis
The crystal structure of 3-Iodophthalic acid was analyzed in a study . The study revealed that the compound crystalizes in P1̄. Two hydrogen bonds: the end-to-end model of O—H⋯O to generate one-dimensional chains and the head to head model of O—H⋯O to generate 8-membered ring, which are linked to construct strands along the [100] .
Physical And Chemical Properties Analysis
3-Iodophthalic acid has a density of 2.1±0.1 g/cm3, a boiling point of 426.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.8±3.0 kJ/mol and a flash point of 211.6±27.3 °C . The compound has an index of refraction of 1.704 and a molar refractivity of 53.0±0.3 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .
Scientific Research Applications
Crystallography
- Summary of the Application: 3-Iodophthalic acid is used in the study of crystal structures. Its crystal structure has been analyzed and reported in scientific literature .
- Methods of Application or Experimental Procedures: The compound was crystallized as follows: solid 3-iodophthalic acid (2.92 g, 0.01 mol) was added in 10 mL THF solution in a beaker with stirring for 15 min, filtered and let evaporate. Colorless crystals were obtained after one day .
- Results or Outcomes: The crystal structure of 3-iodophthalic acid was determined. The molecular structure is shown in the figure. The title compound, 3-iodophthalic acid, with its molecule formula of C8H5IO4, crystalizes in P1̄. Two hydrogen bonds: the end-to-end model of O—H⋯O to generate one-dimensional chains and the head to head model of O—H⋯O to generate 8-membered ring, which are linked to construct strands along the [100] .
Safety And Hazards
properties
IUPAC Name |
3-iodophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPVERUJGFNNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285629 | |
Record name | 3-iodophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodophthalic acid | |
CAS RN |
6937-34-4 | |
Record name | 6937-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-iodophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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